molecular formula C20H23N3S B2687254 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA CAS No. 852139-88-9

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA

Cat. No.: B2687254
CAS No.: 852139-88-9
M. Wt: 337.49
InChI Key: CONQKWCDMHGGDK-UHFFFAOYSA-N
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Description

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 1,2-dimethylindole with a suitable thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA is unique due to its specific substitution pattern and the presence of the thiourea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-13-5-6-14(2)18(9-13)22-20(24)21-12-16-7-8-19-17(11-16)10-15(3)23(19)4/h5-11H,12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQKWCDMHGGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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